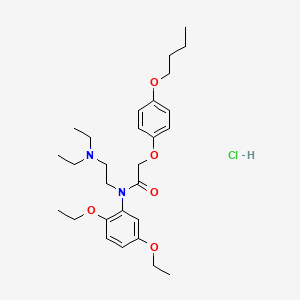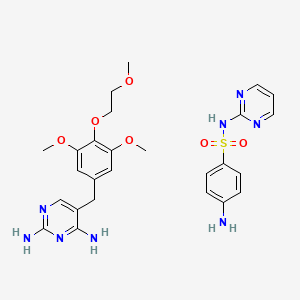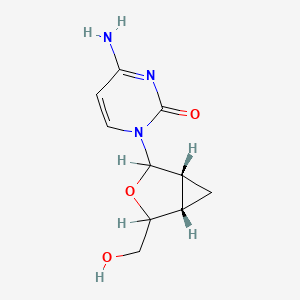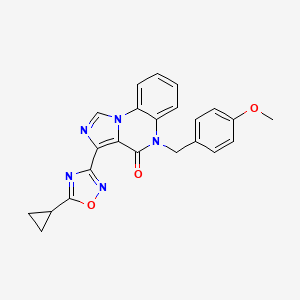
8-(p-Sulfophenyl)theophyllin
Übersicht
Beschreibung
8-(p-Sulfophenyl)theophylline is a water-soluble derivative of theophylline that has been studied for its potency and selectivity as an antagonist at A1 and A2 adenosine receptors in brain tissue. Unlike theophylline, which exhibits similar potency at both A1 and A2 receptors, 8-(p-Sulfophenyl)theophylline shows enhanced potency due to its substituted phenyl group, despite a reduction in potency when compared to unsubstituted 8-phenyltheophylline derivatives. This compound does not exhibit marked selectivity between A1 and A2 receptors but is more potent than theophylline as an adenosine antagonist (Daly, Padgett, Shamim, Butts-Lamb, & Waters, 1985).
Synthesis Analysis
The synthesis of 8-(p-Sulfophenyl)theophylline involves the introduction of a p-sulfoaryl substituent to 8-phenyltheophylline, which yields a water-soluble compound that retains significant potency as an adenosine antagonist. This modification is part of a series of substitutions on the phenyl ring of 8-phenyltheophylline, aimed at exploring the effects on potency and water solubility. The synthesis pathway likely involves standard aromatic substitution reactions to introduce the sulfophenyl group at the 8 position of the theophylline molecule.
Molecular Structure Analysis
The molecular structure of 8-(p-Sulfophenyl)theophylline includes a theophylline core with a substituted phenyl ring at the 8th position. This substitution significantly influences the compound's adenosine receptor antagonistic activity. The presence of the sulfophenyl group enhances the water solubility of the compound, which is a crucial factor in its biological application.
Chemical Reactions and Properties
8-(p-Sulfophenyl)theophylline participates in typical adenosine receptor antagonist interactions due to its structural similarity to adenosine. The sulfophenyl group does not prevent the compound from interacting with the adenosine receptor sites but alters its potency and selectivity profile. Its water solubility also suggests that it may undergo different pharmacokinetic behaviors compared to less soluble theophylline derivatives.
Physical Properties Analysis
The introduction of a sulfophenyl group into theophylline significantly alters its physical properties, most notably its solubility. 8-(p-Sulfophenyl)theophylline's increased water solubility compared to theophylline and other non-substituted derivatives makes it more amenable for use in aqueous biological systems, affecting its distribution, metabolism, and excretion.
Chemical Properties Analysis
Chemically, the sulfophenyl group in 8-(p-Sulfophenyl)theophylline affects its reactivity and interactions with biological molecules. The compound's ability to antagonize adenosine receptors, despite the presence of the bulky and hydrophilic sulfophenyl group, speaks to the specific nature of the interactions at the receptor site and the importance of the theophylline core structure in maintaining activity.
Wissenschaftliche Forschungsanwendungen
Antagonismus des Adenosinrezeptors
8-SPT ist bekannt als ein polarer Antagonist des Adenosinrezeptors {svg_1}. Es wurde in Studien verwendet, um die Rolle von Adenosinrezeptoren in verschiedenen physiologischen Prozessen zu verstehen. So hilft es zum Beispiel, die Wege zu verdeutlichen, auf denen Adenosin als Neuromodulator wirkt und zur Regulation der Neurotransmitterfreisetzung beiträgt.
Modulation der vaskulären sympathischen Neurotransmission
Die Forschung hat gezeigt, dass 8-SPT die vaskuläre sympathische Neurotransmission modulieren kann {svg_2}. Es wurde verwendet, um die pharmakologischen Eigenschaften von Purinozeptoren an vaskulären sympathischen Nervenendungen zu untersuchen und die Quelle endogener Adenylpurine zu erforschen. Diese Anwendung ist bedeutsam für das Verständnis der komplexen Mechanismen der Blutdruckregulation und der Entwicklung von Behandlungen für Bluthochdruck.
Kardiale Fibrose nach Myokardinfarkt
8-SPT wurde in Studien impliziert, die sich auf die Modulation der Myokardfibrose nach Myokardinfarkt konzentrieren {svg_3}. Seine Rolle als Adenosinrezeptor-Antagonist ermöglicht es Forschern, die Off-Target-Effekte von P2Y12-Rezeptor-Inhibitoren und ihre Auswirkungen auf molekulare Wege, die an der kardialen Fibrose beteiligt sind, wie den Wnt/β-Catenin-Signalweg, zu untersuchen.
Purinerge Modulation in Xenopus-Oozyten
Die Verbindung wurde verwendet, um die Auswirkungen der purinergen Modulation in Xenopus-Oozyten zu untersuchen {svg_4}. Diese Forschung ist entscheidend für das Verständnis der Signalmechanismen auf zellulärer Ebene und hat Auswirkungen auf die Entwicklungsbiologie und die regenerative Medizin.
Hemmung der adrenergen Neurotransmission
Die Fähigkeit von 8-SPT, die adrenerge Neurotransmission über präjunctionale Purinozeptoren zu hemmen, war Gegenstand des Interesses {svg_5}. Diese Eigenschaft ist besonders relevant im Kontext von Krankheiten, bei denen eine Dysregulation des adrenergen Systems ein Faktor ist, wie z. B. bestimmte Herz-Kreislauf- und stressbedingte Erkrankungen.
Chemische Synthese und Chromatographie
Schließlich wird 8-SPT im Bereich der chemischen Synthese und Chromatographie eingesetzt {svg_6}. Seine Eigenschaften machen es zu einem wertvollen Werkzeug für Wissenschaftler, die an der Synthese neuer chemischer Einheiten und der Analyse komplexer Gemische arbeiten, und tragen zu Fortschritten in der Pharmazie und Materialwissenschaft bei.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSJIXZOAMHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230152 | |
| Record name | 8-(4-Sulfophenyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80206-91-3 | |
| Record name | 8-(p-Sulfophenyl)theophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80206-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-Sulfophenyl)theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-Sulfophenyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 8-(p-Sulfophenyl)theophylline?
A1: 8-(p-Sulfophenyl)theophylline acts primarily as an antagonist of adenosine receptors. [, , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding of adenosine and inhibiting its downstream effects.
Q2: What are the downstream effects of adenosine receptor antagonism by 8-(p-Sulfophenyl)theophylline?
A2: The specific downstream effects depend on the adenosine receptor subtype being targeted (A1, A2a, A2b, A3). Generally, 8-(p-Sulfophenyl)theophylline can:
- Reverse adenosine-mediated inhibition of adenylate cyclase activity: This can lead to increased cAMP levels and potentiate the effects of agents that stimulate adenylate cyclase. [, ]
- Block adenosine-induced physiological responses: These include hypotension, bradycardia, cardioprotection, and inhibition of neurotransmission, among others. [, , , , , , , , ]
Q3: Can 8-(p-Sulfophenyl)theophylline cross the blood-brain barrier?
A4: Studies in rats indicate that even high doses of 8-(p-Sulfophenyl)theophylline administered intraperitoneally do not result in detectable levels of the drug in the brain, suggesting limited blood-brain barrier permeability. []
Q4: How does the adenosine-related mechanism of 8-(p-Sulfophenyl)theophylline contribute to its effects on myocardial ischemia?
A5: 8-(p-Sulfophenyl)theophylline has been shown to block the cardioprotective effects of ischemic preconditioning by antagonizing adenosine receptors. [, , , ] This suggests that adenosine signaling plays a crucial role in mediating the protective benefits of preconditioning.
Q5: What is the molecular formula and weight of 8-(p-Sulfophenyl)theophylline?
A5: 8-(p-Sulfophenyl)theophylline has the molecular formula C13H10N4O5S and a molecular weight of 334.32 g/mol.
Q6: Is there information available on the material compatibility and stability of 8-(p-Sulfophenyl)theophylline?
A6: The provided research papers primarily focus on the pharmacological and physiological effects of 8-(p-Sulfophenyl)theophylline. Information on material compatibility and stability under various conditions would require further investigation.
Q7: Does 8-(p-Sulfophenyl)theophylline possess any known catalytic properties?
A7: 8-(p-Sulfophenyl)theophylline is primarily recognized as a receptor antagonist and does not appear to have catalytic properties based on the provided research.
Q8: Have there been computational studies conducted on 8-(p-Sulfophenyl)theophylline?
A8: The provided papers primarily focus on experimental investigations. Further research is needed to explore potential applications of computational chemistry and modeling to study 8-(p-Sulfophenyl)theophylline.
Q9: How do structural modifications of 8-(p-Sulfophenyl)theophylline affect its activity and potency?
A10: While the research papers don't directly compare 8-(p-Sulfophenyl)theophylline with other structurally modified compounds, they provide insights into the SAR of adenosine receptor antagonists. [, , , ] For example, variations in the substituents at the 1, 3, and 8 positions of the xanthine ring can significantly influence affinity for different adenosine receptor subtypes.
Q10: Are there specific formulation strategies for 8-(p-Sulfophenyl)theophylline?
A10: The provided papers focus on its use as a research tool and do not delve into specific formulation strategies.
Q11: What are the common in vitro and in vivo models used to study the effects of 8-(p-Sulfophenyl)theophylline?
A11: The provided research employed a variety of models, including:
- Isolated organs: Hearts, atria, tracheas, and arterioles from various species were used to assess cardiovascular, respiratory, and vascular effects. [, , , , , , , , , , , , , ]
- Cell cultures: Chinese hamster ovary (CHO) cells transfected with adenosine receptor subtypes provided information about receptor binding and signaling. []
- Animal models: Rats, rabbits, pigs, and dogs were used to investigate the role of 8-(p-Sulfophenyl)theophylline in various physiological and pathological contexts. [, , , , , , , , , , , , , , ]
Q12: What specific research areas have used 8-(p-Sulfophenyl)theophylline to investigate adenosine signaling?
A12: The research highlights the use of 8-(p-Sulfophenyl)theophylline in studying:
- Cardioprotection: Investigating its role in ischemic preconditioning and potential therapeutic implications for myocardial infarction. [, , , ]
- Vascular tone regulation: Examining its effects on blood pressure and blood flow in various vascular beds. [, , , , , ]
- Neurotransmission: Studying its influence on seizure susceptibility and the modulation of neuronal excitability. [, , ]
- Respiratory function: Exploring its effects on tracheal contractility. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


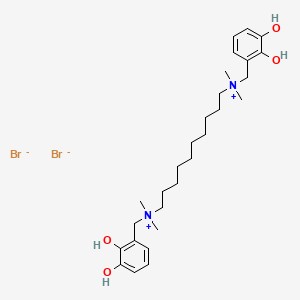
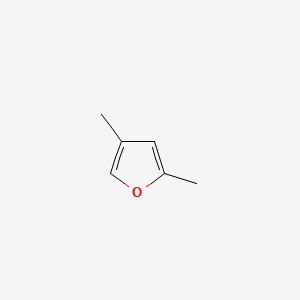


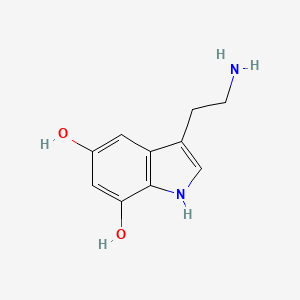
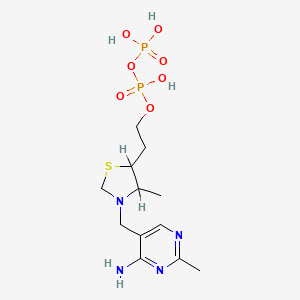
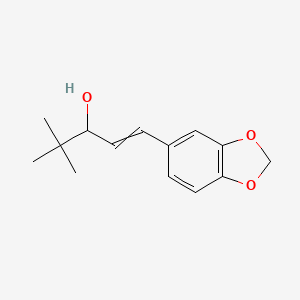
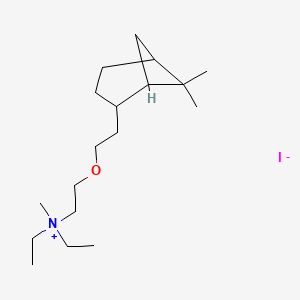
![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)
![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)
